1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydryl group, a methoxyacetyl group, and a tetrahydroquinoline moiety. These structural features contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of Tetrahydroquinoline Intermediate: The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxyacetyl Group: The intermediate is then reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to introduce the methoxyacetyl group.
Formation of the Urea Linkage: Finally, the benzhydryl group is introduced through a reaction with benzhydrylamine and a suitable coupling reagent like carbonyldiimidazole (CDI) to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or methoxyacetyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea: Another urea derivative with a different substituent pattern.
1-Benzhydryl-3-(3-methoxyphenoxy)azetidine: A structurally related compound with a methoxyphenoxy group instead of a methoxyacetyl group.
Uniqueness
1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-benzhydryl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-32-18-24(30)29-16-8-13-19-14-15-22(17-23(19)29)27-26(31)28-25(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,14-15,17,25H,8,13,16,18H2,1H3,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIMLWUKMKPWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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